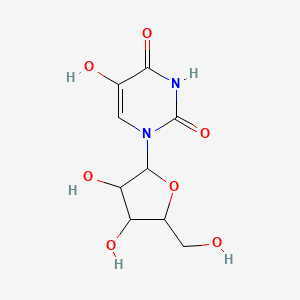

5-Hydroxyuridine

Descripción

Historical Context of 5-Hydroxyuridine (B57132) Discovery and Early Research

The scientific journey into the world of modified nucleosides led to the identification of this compound, a compound that has since become a focal point in nucleic acid research. Early investigations into the composition of ribonucleic acids (RNA) hinted at the presence of components other than the canonical bases. One of the initial reports on this compound, also referred to as isobarbituridine, was its isolation from yeast ribonucleic acids. genesilico.pl This discovery marked a significant step in acknowledging the chemical diversity within RNA molecules.

Subsequent research in the mid-1960s began to explore the metabolic pathways and biochemical significance of this newly identified nucleoside. A notable study published in 1965 detailed investigations into the metabolism of this compound in the context of Ehrlich ascites tumor cells in mice. nih.gov This early work utilized techniques like chromatography and spectrophotometry to trace the metabolic fate of the compound, providing foundational knowledge for future research into its biological roles. nih.gov These pioneering studies laid the groundwork for understanding that RNA was not merely a simple polymer of four bases but a complex molecule with a variety of modifications that could influence its function.

Significance of this compound as a Nucleoside Analog in Biochemical Studies

This compound serves as a crucial nucleoside analog in biochemical studies, primarily due to its role as a product of oxidative damage to other nucleosides and as a key metabolic intermediate. It is recognized as a major lesion of both uridine (B1682114) and cytosine that can be produced in RNA through the action of various chemical oxidants. researchgate.netresearchgate.net This characteristic makes it an important subject in studies aimed at understanding the biochemical and biophysical consequences of oxidative stress on RNA replication and function. researchgate.netresearchgate.net

The study of this compound provides insights into how oxidative damage can alter the coding properties of RNA. Research has shown that when present in an RNA template, this compound can lead to misincorporation of nucleotides during reverse transcription. Specifically, adenine (B156593) and guanine (B1146940) have been shown to be preferentially incorporated opposite this compound by reverse transcriptases. researchgate.netknu.ac.kr This highlights its significance in studying the mechanisms of mutagenesis and the cellular responses to RNA damage.

Furthermore, this compound is a key intermediate in the biosynthetic pathways of other modified uridines found in bacterial transfer RNA (tRNA). nih.govoup.com It is the precursor to functionally important modifications such as 5-methoxyuridine (B57755) (mo⁵U) and 5-carboxymethoxyuridine (cmo⁵U). nih.govoup.com The study of its conversion to these other nucleosides has been instrumental in identifying and characterizing the enzymes involved in these modification pathways. genesilico.plnih.gov

Table 1: Base Pairing Properties of this compound (5-OHU) with Deoxyribonucleotides (dNTPs) during cDNA Synthesis

| Reverse Transcriptase | Preferred dNTP Incorporation Opposite 5-OHU | Relative Stability of Base Pairs (UV-Melting Temperature) |

| SuperScript™ II | Adenine (A) and Guanine (G) | A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU |

| AMV | Adenine (A) and Guanine (G) | A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU |

| MMLV | Adenine (A) and Guanine (G) | A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU |

Data sourced from studies on the synthesis and base pairing properties of DNA-RNA heteroduplexes containing this compound. researchgate.netknu.ac.kr

Overview of this compound's Fundamental Role in Nucleic Acid Biology Research

This compound plays a fundamental role in nucleic acid biology research, particularly in the context of post-transcriptional modification of tRNA. It is a naturally occurring modified nucleoside found in the wobble position (position 34) of the anticodon in bacterial tRNA. genesilico.plnih.govasm.org The modifications at this position are critical for the accurate and efficient translation of the genetic code. asm.orgnih.gov

The presence of this compound and its derivatives at the wobble position can expand the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons. oup.com For instance, derivatives of this compound are believed to enhance translational fidelity. genesilico.plnih.govoup.com The biosynthesis of these modifications is a multi-step process where uridine at position 34 is first hydroxylated to form this compound. nih.gov This initial hydroxylation is a key step, and the genes and enzymes responsible for this process have been a subject of intense research. asm.orgnih.gov

In Gram-positive bacteria, this compound is typically converted to 5-methoxyuridine (mo⁵U), while in Gram-negative bacteria, it is converted to 5-carboxymethoxyuridine (cmo⁵U) or 5-methoxycarbonylmethoxyuridine (mcmo⁵U). nih.gov The study of these pathways has not only elucidated the complex biochemistry of tRNA modification but has also uncovered novel enzymatic activities and metabolites. nih.govgenesilico.pl The absence of these modifications due to mutations in the biosynthetic genes can lead to significant growth defects, underscoring the importance of this compound as a precursor in maintaining proper translational function. asm.org

Table 2: Biosynthetic Derivatives of this compound in Bacterial tRNA

| Bacterial Type | Precursor | Key Enzyme(s) | Final Modification(s) |

| Gram-positive | This compound (ho⁵U) | TrmR | 5-methoxyuridine (mo⁵U) |

| Gram-negative | This compound (ho⁵U) | CmoB | 5-carboxymethoxyuridine (cmo⁵U) |

| Gram-negative | 5-carboxymethoxyuridine (cmo⁵U) | CmoM | 5-methoxycarbonylmethoxyuridine (mcmo⁵U) |

This table summarizes the key steps in the biosynthesis of this compound derivatives in different types of bacteria. nih.govgenesilico.pl

Structure

3D Structure

Propiedades

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDXBKZJFLRLCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69321-95-5 | |

| Record name | NSC117925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Enzymatic Pathways of 5 Hydroxyuridine

Enzymatic Hydroxylation of Uridine (B1682114) to 5-Hydroxyuridine (B57132) (ho⁵U)

The formation of ho⁵U from uridine is the initial step in the biosynthesis of more complex modified uridines, such as 5-methoxyuridine (B57755) (mo⁵U) and 5-carboxymethoxyuridine (cmo⁵U). nih.govoup.com Bacteria have evolved two distinct pathways for this primary hydroxylation event, one dependent on molecular oxygen and the other utilizing prephenate. nih.govnih.gov

Under aerobic conditions, the formation of this compound is catalyzed by the enzyme TrhO. nih.gov TrhO, formerly known as YceA in Escherichia coli, is a rhodanese-like protein that utilizes molecular oxygen as a substrate to hydroxylate uridine at position 34 of tRNA. nih.govasm.orgebi.ac.uk This pathway bypasses the need for the subsequent modifications that lead to cmo⁵U in a subset of tRNAs. nih.gov The TrhO-mediated pathway is considered a distinct, oxygen-dependent route for ho⁵U synthesis. nih.gov Mass spectrometry analysis has confirmed that molecular O₂ is the metabolic source of the hydroxyl group in ho⁵U generated by TrhO. researchgate.net

In anaerobic environments, bacteria employ a different enzyme, TrhP (formerly known as YegQ), to synthesize ho⁵U. nih.gov TrhP belongs to the peptidase U32 family of proteins and facilitates the hydroxylation of uridine in a prephenate-dependent manner. nih.govebi.ac.uk Prephenate, an intermediate in the biosynthesis of aromatic amino acids, serves as the hydroxyl donor in this reaction. asm.org This pathway is crucial for the formation of cmo⁵U, and TrhP acts on specific tRNA species, with tRNA(Leu3) and tRNA(Pro3) being its major targets in E. coli. ebi.ac.ukgenesilico.pl The discovery of this prephenate-dependent hydroxylation highlights a unique biochemical strategy for adaptation to anaerobic conditions. researchgate.net

The anaerobic hydroxylation of uridine at the wobble position (position 34) of tRNA is a novel biochemical process. asm.orgnih.gov This mechanism is essential for the synthesis of ho⁵U when molecular oxygen is not available. nih.gov The key enzyme in this pathway, TrhP, utilizes prephenate to introduce a hydroxyl group onto the uridine base. nih.govasm.org This reaction is a critical first step in the anaerobic biosynthesis of mo⁵U and (m)cmo⁵U, which are important for the accurate decoding of certain codons during protein synthesis. asm.orgnih.gov Deletion of the genes responsible for this pathway leads to a significant reduction in the levels of these modified nucleosides. asm.orgnih.gov

Genetic Determinants and Regulatory Aspects of this compound Biosynthesis

The biosynthesis of ho⁵U is tightly regulated and dependent on the expression of specific genes organized in operons. These genes encode the necessary enzymes and accessory proteins, including those that assemble and deliver essential iron-sulfur clusters.

In Bacillus subtilis, the yrrMNO operon has been identified as crucial for the biosynthesis of ho⁵U. asm.orgnih.gov The genes yrrN and yrrO within this operon are homologs of the peptidase U32 family. asm.orgnih.govuni-goettingen.deuni-goettingen.de Deletion of either yrrN or yrrO, or both, results in a 50% reduction in the levels of mo⁵U in tRNA, indicating their involvement in the synthesis of the precursor, ho⁵U. asm.orgnih.gov YrrN and YrrO are thought to form a complex that hydroxylates U34 to ho⁵U using prephenate as the hydroxyl donor. uni-goettingen.deuni-goettingen.de The yrrM gene (also known as trmR) encodes the methyltransferase that subsequently converts ho⁵U to mo⁵U. asm.orgnih.gov

In Escherichia coli, the gene yegQ (now known as trhP) is the sole peptidase U32 family gene involved in ho⁵U synthesis. asm.orgnih.gov Similar to the yrrN/O mutants in B. subtilis, a yegQ mutant exhibits a 50% reduction in (m)cmo⁵U levels. asm.orgnih.gov

| Gene/Operon | Organism | Function in ho⁵U Biosynthesis |

| yrrMNO operon | Bacillus subtilis | Contains genes essential for ho⁵U and subsequent mo⁵U synthesis. asm.orgnih.gov |

| yrrN (trhP1) | Bacillus subtilis | Encodes a peptidase U32 family protein required for prephenate-dependent ho⁵U formation, likely in a complex with YrrO. asm.orgnih.govuni-goettingen.de |

| yrrO (trhP2) | Bacillus subtilis | Encodes a peptidase U32 family protein required for prephenate-dependent ho⁵U formation, likely in a complex with YrrN. asm.orgnih.govuni-goettingen.de |

| yegQ (trhP) | Escherichia coli | Encodes the peptidase U32 family protein responsible for prephenate-dependent ho⁵U synthesis. nih.govasm.orgnih.gov |

The enzymatic machinery for ho⁵U biosynthesis is dependent on iron-sulfur (Fe-S) cluster proteins. asm.orgnih.gov These clusters are versatile cofactors involved in a wide range of cellular processes, including redox reactions and catalysis. nih.govnih.govwikipedia.orgmdpi.com In the context of ho⁵U synthesis, genes required for Fe-S cluster biogenesis are essential for achieving wild-type levels of the modification. asm.orgnih.gov Deletion of these genes results in a 50% reduction in ho⁵U-derived modifications, a phenotype similar to that observed in mutants of the primary hydroxylase enzymes. asm.orgnih.gov

The ferredoxin YfhL has been specifically implicated in the prephenate-dependent pathway in E. coli. asm.org YfhL is required for ho⁵U synthesis to the same extent as YegQ (TrhP), suggesting it plays a crucial role in this pathway, possibly by reducing an Fe-S cluster within YegQ to facilitate the hydroxylation reaction. asm.org The involvement of Fe-S cluster proteins in tRNA modification highlights the intricate network of metabolic pathways that support proper protein synthesis. nih.govfrontiersin.org

Chemical and Chemoenzymatic Synthesis Methodologies for this compound in Research

The synthesis of this compound for research purposes, such as for the creation of modified oligonucleotides, has been approached through various chemical and enzymatic strategies. researchgate.net

Controlled Hydroxylation of Uridine utilizing Chemical Reagents and Catalysts

The direct hydroxylation of the C5 position of uridine is chemically challenging due to the electron-rich nature of the pyrimidine ring, which favors other reactions. A common and effective strategy for introducing a hydroxyl group at this position involves a multi-step chemical process. This typically begins with the halogenation of the C5 position, followed by a nucleophilic substitution reaction.

A representative two-step synthesis proceeds as follows:

Bromination: Uridine is first treated with bromine (Br₂) in an appropriate solvent. This electrophilic substitution reaction selectively installs a bromine atom at the C5 position, yielding 5-bromouridine.

Nucleophilic Substitution: The resulting 5-bromouridine is then subjected to a nucleophilic substitution reaction. By heating with a base, such as aqueous sodium hydroxide, the bromine atom is displaced by a hydroxyl group to yield this compound.

This halogenation-substitution sequence provides a controlled and reliable method for the preparation of this compound from the readily available starting material, uridine. researchgate.net

Biocatalytic Approaches Employing Uridine Hydroxylase Enzymes for Scaled Synthesis

The enzymes responsible for the in vivo biosynthesis of this compound, namely TrhO and TrhP, represent potential tools for biocatalytic synthesis. nih.govgenesilico.pl These enzymes, or "uridine hydroxylases," offer the advantage of high specificity, performing the hydroxylation reaction at the C5 position without the need for protecting groups on the ribose sugar.

A theoretical biocatalytic approach would involve the use of these enzymes in a recombinant form. An in vitro reaction could be designed where the uridine substrate, either as a free nucleoside or incorporated within a tRNA molecule, is treated with the purified hydroxylase enzyme under optimized conditions. For the TrhP enzyme, this would necessitate the inclusion of its required cofactors, such as prephenate and a suitable electron-donating system to regenerate the Fe-S clusters. asm.org

However, while the genes for these enzymes have been identified and their in vivo roles characterized, their application for the scaled in vitro production of this compound is not yet widely established. nih.govasm.org Further research into the reconstitution of their activity in vitro is required to develop these enzymes into robust biocatalysts for preparative synthesis. asm.org

Serendipitous Synthesis Routes, including Hypervalent Iodine(III)-Mediated Reactions

In addition to targeted synthetic strategies, this compound has also been synthesized through unexpected or serendipitous reaction pathways. A notable example involves the use of hypervalent iodine(III) reagents, which are known for their utility in mediating various oxidative transformations. researchgate.net

In one reported study, researchers attempting to oxidize the primary 5'-hydroxyl group of a protected cytidine derivative, 2′,3′-O-isopropylidene N4-acetylcytidine, observed a completely different outcome. researchgate.net The reaction, mediated by the hypervalent iodine(III) reagent (diacetoxyiodo)benzene in the presence of TEMPO in an aqueous environment, did not yield the expected 5'-carboxylic acid. Instead, it triggered an unforeseen oxidative cyclization, leading to a mixture of C5-substituted O6,5′-cyclo-5,6-dihydrouridine intermediates. researchgate.net

This mixture of cyclouridines could then be readily converted into this compound. Treatment of the intermediates with a base opened the cyclized ring structure, and subsequent removal of the protecting groups afforded the final this compound product. This discovery provided a novel and unexpected route to this important modified nucleoside. researchgate.net

| Methodology | Starting Material | Key Reagents/Enzymes | Description |

|---|---|---|---|

| Chemical Synthesis | Uridine | 1. Bromine (Br₂) 2. Sodium Hydroxide (NaOH) | A two-step process involving C5-bromination followed by nucleophilic substitution with a hydroxide ion. |

| Biocatalytic Approach (Prospective) | Uridine (in tRNA) | Recombinant TrhO or TrhP enzymes | Utilizes the natural enzymes for direct and specific C5-hydroxylation. Scaled in vitro application is under development. |

| Serendipitous Synthesis | 2′,3′-O-isopropylidene N4-acetylcytidine | Hypervalent Iodine(III) reagent, TEMPO, Base | An unexpected oxidative cyclization followed by base-mediated ring-opening yields the target compound. |

Biological Roles and Mechanisms of Action of 5 Hydroxyuridine

5-Hydroxyuridine (B57132) in General RNA Metabolism and Modification Processes

The incorporation and presence of this compound within RNA molecules are key areas of investigation for understanding its functional significance in cellular processes.

Investigation of this compound's Incorporation into RNA to Elucidate Functional Roles in Gene Expression

Studies have explored how this compound is incorporated into RNA and how this incorporation influences gene expression. Research indicates that this compound can cause transcriptional pausing when present in a template strand during RNA synthesis. Specifically, RNA polymerase (RNAP) may incorporate adenine (B156593) opposite uridine (B1682114) derivatives, including this compound, leading to altered transcription fidelity and efficiency oup.comoup.com. The presence of 5-OHU in RNA can affect base-pairing properties, with relative stabilities showing A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU in DNA-RNA heteroduplexes researchgate.netsemanticscholar.org. This altered base pairing can influence RNA structure and function, potentially impacting gene expression outcomes researchgate.netsemanticscholar.org. Furthermore, 5-OHU is identified as a product of uridine and cytosine oxidation in RNA, suggesting its role in cellular responses to oxidative damage that can affect RNA integrity and function researchgate.netresearchgate.net.

Occurrence of this compound as a Native Modification in Eukaryotic Small RNAs

This compound has been identified as a naturally occurring modification in eukaryotic small RNAs researchgate.net. Advanced analytical techniques, such as mass spectrometry coupled with chemical derivatization, have enabled the detection and confirmation of this compound in small RNAs of mammalian cells, expanding the known diversity of RNA modifications researchgate.net. While research on its specific roles in eukaryotic small RNAs is ongoing, its presence suggests potential regulatory functions analogous to other modified nucleosides that influence RNA structure, stability, and interactions with cellular machinery researchgate.netarraystar.com. In bacteria, derivatives of this compound, such as 5-methoxyuridine (B57755) (mo5U) and 5-carboxymethoxyuridine (cmo5U), are ubiquitous modifications at the wobble position of tRNA, critical for accurate codon recognition and translational fidelity nih.govnih.govoup.compnas.orgasm.org. These bacterial modifications highlight the importance of hydroxylated uridines in tRNA function.

Cellular Processes Influenced by this compound

This compound has been implicated in several cellular processes, including the modulation of gene expression, cellular protection mechanisms, and the synthesis of proteins and RNA.

Participation in Cellular Protection Mechanisms through Antioxidant Properties

This compound exhibits antioxidant properties, contributing to cellular protection mechanisms chemimpex.com. Cells possess endogenous antioxidant defense systems, such as superoxide (B77818) dismutases and catalases, to manage reactive oxygen species (ROS) enghusen.dkjscholarpublishers.com. When the production of ROS overwhelms these defenses, oxidative stress occurs, leading to cellular damage enghusen.dkjscholarpublishers.com. While the precise mechanisms of this compound's antioxidant activity are still being elucidated, its presence suggests a role in mitigating oxidative damage within the cellular environment oup.comchemimpex.com. Oxidative damage to RNA, including the formation of this compound, can impair cellular functions, underscoring the importance of protective mechanisms against such lesions enghusen.dk.

Interference with Protein and/or Ribonucleic Acid Synthesis in Cellular Models

Research indicates that this compound can interfere with both protein and RNA synthesis. In studies involving RNA synthesis, this compound has been shown to cause transcriptional pausing when present in the template strand, thereby affecting the rate and fidelity of RNA production oup.comoup.com. Furthermore, oxidized RNA nucleosides, including this compound, have been observed to slow down or completely inhibit the translation process in in vitro systems nih.govnih.govresearchgate.net. This interference with protein synthesis can occur due to altered base pairing or structural changes induced by the oxidized nucleoside, leading to ribosomal dysfunction and reduced protein output nih.govnih.govresearchgate.net. For instance, studies have shown that oxidized RNA nucleosides can lead to the formation of dysfunctional or truncated proteins enghusen.dk.

Interactions and Structural Implications of 5 Hydroxyuridine in Nucleic Acids

5-Hydroxyuridine (B57132) as an Oxidative Lesion in Ribonucleic Acid

Oxidative stress can lead to the formation of various modified nucleobases within RNA, with this compound being a prominent example frontiersin.orgpnas.org. Its presence can disrupt normal cellular processes, particularly those involving RNA replication and function.

Formation of this compound from Oxidative Damage to Uridine (B1682114) and Cytosine Residues

This compound is generated through the oxidative modification of both uridine and cytosine residues in RNA frontiersin.orgebi.ac.uk. The hydroxyl radical (HO•) is a primary reactive oxygen species involved in this process, attacking the C5 position of the uracil (B121893) base frontiersin.org. It can also form from the oxidative deamination of cytosine semanticscholar.org. In cellular environments, particularly under conditions of elevated ROS, these modifications can occur, impacting RNA molecules essential for protein synthesis and cellular regulation frontiersin.orgmdpi.com.

Biochemical and Biophysical Effects on RNA Replication Fidelity in vitro

The incorporation of this compound into RNA strands can influence the fidelity of RNA replication processes, particularly when RNA serves as a template for DNA synthesis via reverse transcriptases semanticscholar.orgresearchgate.netnih.gov. Studies using site-specifically modified oligoribonucleotides have investigated how 5-OHU affects the incorporation of complementary deoxyribonucleotides (dNTPs) semanticscholar.orgresearchgate.netnih.gov. Research indicates that reverse transcriptases preferentially incorporate adenine (B156593) (A) and guanine (B1146940) (G) opposite this compound in RNA templates semanticscholar.orgresearchgate.netnih.gov. This preferential incorporation suggests that 5-OHU can lead to mispairing events during cDNA synthesis, potentially impacting the accuracy of genetic information transfer.

Impact on Base Pairing Properties within DNA-RNA Heteroduplex Structures

The presence of this compound within a DNA-RNA heteroduplex structure alters its base-pairing properties and stability semanticscholar.orgresearchgate.netnih.gov. UV-melting temperature experiments have revealed the relative stabilities of base pairs involving 5-OHU. These studies consistently show that adenine pairs most stably with this compound (A:5-OHU), followed by guanine (G:5-OHU), with thymine (B56734) (T:5-OHU) and cytosine (C:5-OHU) showing comparable and lower stabilities semanticscholar.orgresearchgate.netnih.gov. This indicates that while 5-OHU can form base pairs with multiple bases, its pairing with adenine is particularly stable, which may influence replication fidelity semanticscholar.orgresearchgate.netnih.gov.

Structural Conformations of Nucleic Acids Containing this compound

Comparative Stabilities of Base Pairs Involving this compound (e.g., A:5-OHU, G:5-OHU)

The thermodynamic stability of base pairs involving this compound has been investigated through UV-melting temperature experiments semanticscholar.orgresearchgate.netnih.gov. These studies consistently rank the stability of base pairs with 5-OHU as follows: A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU semanticscholar.orgresearchgate.netnih.gov. This hierarchy indicates that the hydroxyl group at the C5 position of uridine influences base pairing, with adenine forming the most stable pair. While 5-OHU:G is more stable than 5-OHU:A in DNA duplexes, in DNA-RNA heteroduplexes, A:5-OHU exhibits greater stability semanticscholar.orgresearchgate.netnih.govresearchgate.net.

Table 1: Relative Stabilities of Base Pairs Involving this compound in DNA-RNA Heteroduplexes

| Base Pair | Relative Stability |

| A:5-OHU | Highest |

| G:5-OHU | High |

| T:5-OHU | Moderate |

| C:5-OHU | Moderate |

Note: Relative stabilities are based on UV-melting temperature experiments.

Table 2: Identified Oxidative Lesions in RNA

| Oxidative Lesion | Originating Base | Primary ROS Involved |

| This compound (5-HO-U) | Uridine, Cytosine | Hydroxyl radical (HO•) |

| 8-oxo-7,8-dihydroguanosine (8-oxo-G) | Guanosine (B1672433) | Hydroxyl radical (HO•) |

| 8-oxo-7,8-dihydroadenosine (8-oxo-A) | Adenosine | Hydroxyl radical (HO•) |

| 5-Hydroxycytosine (5-HO-C) | Cytosine | Hydroxyl radical (HO•) |

Role of this compound and its Derivatives in Nucleic Acid Quadruplex Structures

Nucleic acid quadruplexes (G-quadruplexes or G4s) are non-canonical secondary structures formed by guanine-rich sequences, characterized by stacked G-tetrads stabilized by monovalent cations. While guanine is the primary building block, studies have explored the incorporation of modified nucleosides to understand their impact on G4 stability and topology.

Enzyme-Nucleic Acid Interactions with this compound Modified Substrates

The interactions of this compound with enzymes are crucial for understanding its biological fate and functional consequences, particularly in the context of tRNA modification and nucleic acid replication.

Structural Biology Studies of Modifying Enzymes (e.g., TrmR, CmoM) Complexed with tRNA Substrates

This compound (ho5U) serves as a precursor for further modifications at the wobble position (position 34) of bacterial transfer RNA (tRNA). Key enzymes involved in these modifications include TrmR and CmoM.

TrmR (tRNA this compound methyltransferase): In Gram-positive bacteria, TrmR catalyzes the methylation of ho5U to form 5-methoxyuridine (B57755) (mo5U) in tRNA oup.comebi.ac.ukuni-goettingen.deoup.comresearchgate.net. Structural studies, including X-ray crystallography, have elucidated the interaction between TrmR and its tRNA substrate. For instance, crystal structures of TrmR complexed with S-adenosyl-l-methionine (SAM) and the anticodon stem loop (ASL) of tRNAAla have been determined, providing insights into the enzyme's mechanism of tRNA recognition and methyltransfer oup.com. These studies highlight the enzyme's specificity for its substrate, enabling efficient methyl group transfer.

CmoM (5-carboxymethoxyuridine methyltransferase): In Gram-negative bacteria, this compound is converted to 5-carboxymethoxyuridine (cmo5U) by CmoB, and in some tRNA species, cmo5U is further methylated by CmoM to form 5-methylcarboxymethoxyuridine (mcmo5U) oup.comresearchgate.netnih.govoup.comresearchgate.net. X-ray crystal structures of Escherichia coli CmoM complexed with tRNASer1 have been solved, revealing atomic-level details of the enzyme-tRNA interaction oup.comresearchgate.netnih.govoup.comresearchgate.netnih.gov. These structures show that CmoM specifically recognizes the anticodon arm region of the tRNA, with key determinants being the cmo5U at position 34 and guanosine at position 35. The enzyme induces local conformational changes in both the protein and tRNA, with the cmo5U base often flipped out of its canonical position to facilitate specific molecular interactions with the enzyme researchgate.netnih.govoup.comnih.gov.

| Enzyme | Bacterial Source | Precursor Modification | Product Modification | Key Structural Insights | References |

| TrmR | Bacillus subtilis | This compound (ho5U) | 5-Methoxyuridine (mo5U) | Crystal structures with SAM and tRNA ASL reveal specific tRNA recognition for methylation. | oup.comebi.ac.ukuni-goettingen.deresearchgate.net |

| CmoM | Escherichia coli | 5-Carboxymethoxyuridine (cmo5U) | 5-Methylcarboxymethoxyuridine (mcmo5U) | X-ray crystal structures show specific binding to cmo5U34 and G35 in tRNA, with base flipping. | oup.comresearchgate.netnih.govoup.comresearchgate.netnih.gov |

Fidelity and Incorporation Properties of Reverse Transcriptases Opposite this compound

Reverse transcriptases (RTs) are enzymes that synthesize DNA from an RNA template. The presence of modified bases like this compound (5-OHU) in an RNA template can affect the fidelity and efficiency of DNA synthesis by RTs. Studies using various reverse transcriptases, including HIV-RT, AMV-RT, MMLV-RT, and SuperScript II-RT, have investigated their behavior when encountering 5-OHU in an RNA template.

These studies generally report that RTs preferentially incorporate deoxyadenosine (B7792050) monophosphate (dAMP) opposite 5-OHU. However, misincorporation of deoxyguanosine monophosphate (dGMP) also occurs, with the extent varying significantly depending on the specific RT used researchgate.netresearchgate.netoup.comsemanticscholar.org. For example, MMLV-RT has been shown to incorporate dGMP at a rate up to one-third of that of dAMP, while Superscript™II-RT incorporates dGMP up to one-fourth, and AMV-RT incorporates only trace amounts of dGMP relative to dAMP researchgate.netresearchgate.netsemanticscholar.org. HIV-RT also exhibits substantial misincorporation of dAMP opposite 5-OHU, with dAMP incorporation nearly equaling that of dGMP in some instances oup.comoup.com. Other misincorporations, such as dTMP or dCMP, are generally less frequent researchgate.netresearchgate.netsemanticscholar.org.

UV-melting experiments have also provided insights into the base-pairing stability. In DNA-RNA heteroduplexes containing 5-OHU, the relative stabilities of base pairs were found to be approximately A:5-OHU > G:5-OHU > T:5-OHU ≈ C:5-OHU researchgate.netsemanticscholar.org. Circular Dichroism (CD) studies indicate that DNA-RNA heteroduplexes with 5-OHU maintain conformations similar to A-type RNA and B-type DNA researchgate.netsemanticscholar.org. These findings suggest that 5-OHU primarily influences base pairing with adenine, and its presence can lead to miscoding during reverse transcription.

| Reverse Transcriptase | Preferred Incorporation Opposite 5-OHU | Misincorporation (dGMP) | Misincorporation (dTMP/dCMP) | Notes on Fidelity | References |

| HIV-RT | dAMP (high) | High (nearly equals dAMP) | Low | Significant misincorporation of dAMP. | oup.comoup.com |

| AMV-RT | dAMP (high) | Trace | Low | High fidelity for dGMP. | researchgate.netresearchgate.netsemanticscholar.org |

| MMLV-RT | dAMP (high) | Up to 1/3 of dAMP | Low | Moderate misincorporation of dGMP. | researchgate.netresearchgate.netsemanticscholar.org |

| SuperScript II-RT | dAMP (high) | Up to 1/4 of dAMP | Low | Moderate misincorporation of dGMP. | researchgate.netresearchgate.netsemanticscholar.org |

Compound Name List

this compound (5-OHU)

Uridine

5-Methoxyuridine (mo5U)

5-Carboxymethoxyuridine (cmo5U)

5-Methylcarboxymethoxyuridine (mcmo5U)

2'-deoxy-5-hydroxyuridine

5-Hydroxyuracil

Analytical and Methodological Approaches for 5 Hydroxyuridine Research

Chromatographic and Spectrometric Techniques for 5-Hydroxyuridine (B57132) Detection and Quantification

The precise identification and measurement of modified nucleosides like this compound often necessitate a combination of separation techniques and sensitive detection methods. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are cornerstones in this analytical arsenal.

Mass Spectrometry-Based Methods for Identifying Uridine (B1682114) Hydroxylation Modifications

Mass spectrometry is a powerful tool for identifying chemical modifications in RNA, as these alterations typically result in a change in the mass of the canonical nucleoside researchgate.netnih.gov. MS analysis can be performed on intact RNA molecules (top-down), partially hydrolyzed RNA fragments (oligonucleotide MS), or completely digested RNA hydrolysates (nucleoside MS) tandfonline.com. Nucleoside MS, in particular, is highly effective for determining the chemical identity of modifications, even when present in minute quantities researchgate.nettandfonline.com.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of modified nucleosides, offering both high sensitivity and specificity nih.govjove.comcreative-biogene.comnih.govarraystar.com. This technique allows for the separation of complex mixtures of nucleosides before MS detection, enabling the identification of specific modifications. High-resolution MS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, are capable of determining the exact mass of a modification, which aids in predicting its elemental composition and provides further structural information through fragmentation tandfonline.com. Triple quadrupole MS (QQQ-MS) systems are particularly noted for their high sensitivity in quantification due to effective noise reduction tandfonline.com.

Research has successfully employed LC-MS/MS to confirm the presence of this compound (ho5U) in various RNA samples researchgate.netnih.govacs.org. These studies highlight the capability of MS to identify modifications even at very low abundance levels tandfonline.com.

Chemical Derivatization Coupled with Mass Spectrometry for Enhanced Sensitivity in RNA Modification Analysis

To further improve the sensitivity and accuracy of MS-based RNA modification analysis, chemical derivatization techniques are frequently employed ddtjournal.com. Derivatization involves chemically modifying the nucleoside to enhance its ionization efficiency, improve chromatographic separation, or introduce specific reporter ions that facilitate detection ddtjournal.comsigmaaldrich.com.

A notable strategy involves the use of derivatization agents that add easily ionizable groups to the nucleoside, thereby significantly increasing detection sensitivity researchgate.netnih.govacs.orgchromatographyonline.com. For instance, the use of N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide p-toluenesulfonate (CMCT) in conjunction with LC-ESI-MS/MS has demonstrated an increase in detection sensitivity for uridine thiolation and hydroxylation modifications by up to 339-fold, achieving limits of detection as low as 17 amol researchgate.netnih.govacs.org. This approach has been instrumental in confirming the widespread presence of this compound (ho5U) in mammalian small RNAs researchgate.netnih.govacs.org. Other derivatization methods, such as those using Girard's reagent T or permethylation, also aim to enhance ionization efficiency and chromatographic behavior for LC-MS analysis nih.govsigmaaldrich.com.

High-Performance Liquid Chromatography (HPLC) for Analysis of this compound and its Derivatives

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a robust and widely utilized technique for the separation and quantification of nucleosides, including modified variants tandfonline.comnih.govoup.com. RP-HPLC excels at resolving the complex mixtures of nucleosides found in nucleic acids, such as tRNA, where over forty modified nucleosides can be separated and quantified in a single analytical run tandfonline.com.

HPLC methods are often coupled with UV detection or, more commonly, with mass spectrometry (LC-MS) for enhanced identification and quantification nih.govnih.govarraystar.com. The analysis typically involves enzymatic hydrolysis of RNA into constituent nucleosides, followed by separation on a C18 column jove.comoup.com. This approach has been used to confirm the presence and quantify levels of this compound (ho5U) in various biological contexts nih.govasm.orgoup.com. For example, HPLC analysis has been employed to detect and quantify this compound derivatives in bacterial tRNA studies nih.govasm.org. Commercial services also offer LC-MS analysis that includes the profiling of this compound arraystar.com.

Spectroscopic Characterization of this compound Containing Nucleic Acids

Beyond detection and quantification, spectroscopic techniques are crucial for understanding how the presence of this compound influences the structural integrity and conformational dynamics of nucleic acid duplexes. UV-melting temperature analysis and Circular Dichroism (CD) spectroscopy are key methods in this regard.

UV-Melting Temperature Analysis for Determining Duplex and Heteroduplex Thermal Stability

UV-melting temperature (Tm) analysis is a fundamental biophysical technique used to assess the thermal stability of nucleic acid duplexes trilinkbiotech.com. By monitoring the change in UV absorbance as a function of temperature, the Tm, the temperature at which half of the duplex dissociates into single strands, can be determined trilinkbiotech.com. This provides a quantitative measure of the stability of base pairing within the duplex.

Studies investigating the impact of this compound (5-OHU) on nucleic acid stability have utilized UV-melting temperature experiments, particularly for DNA-RNA heteroduplexes bocsci.comresearchgate.netnih.govsemanticscholar.org. These experiments have revealed specific base-pairing preferences and stability hierarchies involving 5-OHU.

Table 1: Relative Base Pair Stability with this compound (5-OHU)

| Base Pair | Relative Stability | Citation(s) |

| A : 5-OHU | > | bocsci.comresearchgate.netnih.govsemanticscholar.org |

| G : 5-OHU | > | bocsci.comresearchgate.netnih.govsemanticscholar.org |

| T : 5-OHU | ≈ | bocsci.comresearchgate.netnih.govsemanticscholar.org |

| C : 5-OHU | bocsci.comresearchgate.netnih.govsemanticscholar.org |

The data indicate that adenine (B156593) forms the most stable base pair with 5-OHU, followed by guanine (B1146940), while thymine (B56734) and cytosine show approximately similar, lower stabilities bocsci.comresearchgate.netnih.govsemanticscholar.org. These findings are crucial for understanding how 5-OHU, often a product of oxidative damage, might affect nucleic acid function and replication fidelity.

Circular Dichroism (CD) Spectroscopy for Conformational Investigations

Table 2: Conformational Characteristics of DNA-RNA Heteroduplexes with this compound (5-OHU)

| Heteroduplex Type | Conformation Description | Citation(s) |

| DNA-RNA (containing 5-OHU) | Similar to A-type RNA and B-type DNA conformations | bocsci.comresearchgate.netnih.govsemanticscholar.orgebi.ac.uk |

CD spectroscopy is also valuable for assessing the impact of various chemical modifications on nucleic acid structure and stability, allowing researchers to discern subtle conformational differences that might otherwise be undetectable oup.comnih.gov. By comparing the CD spectra of modified versus unmodified nucleic acid sequences, researchers can elucidate the role of specific modifications in influencing structural integrity and molecular interactions nih.gov.

Compound List:

this compound (5-OHU, ho5U)

Applications of 5 Hydroxyuridine in Molecular and Cellular Biology Research

Research into Antiviral Mechanisms and Nucleoside Analog Development

The structural similarity of 5-Hydroxyuridine (B57132) to natural nucleosides allows it to interact with viral replication machinery, positioning it as a key compound in the development of antiviral agents.

Exploration of this compound's Interference with Viral Replication in Research Models

This compound has been investigated for its ability to interfere with the replication of various viruses. Its mechanism often involves mimicking natural nucleosides, leading to its incorporation into viral RNA or DNA, thereby disrupting the replication process. Studies have shown its potential efficacy against RNA viruses, including HIV and Hepatitis C . Research has explored its antiviral activity against viruses such as vaccinia virus, herpes simplex-1 virus, and vesicular stomatitis virus, with certain derivatives demonstrating potent inhibitory effects nih.gov. For instance, 5-propynyloxy-2'-deoxyuridine, a derivative of this compound, showed significant anti-herpes activity nih.gov.

Utilizing Structural Analogy to Nucleosides in Pharmaceutical Research and Development

The fundamental principle behind using this compound in pharmaceutical development lies in its structural analogy to endogenous nucleosides chemimpex.com. This similarity enables it to be recognized and processed by cellular enzymes, including polymerases, which are critical for nucleic acid synthesis. By acting as a substrate analog, this compound can be incorporated into nascent viral RNA or DNA strands. This incorporation can lead to chain termination, increased mutation rates, or altered nucleic acid function, ultimately inhibiting viral replication nih.gov. Its role as a nucleoside analog is crucial in designing therapeutic agents that selectively target viral processes with minimal impact on host cell machinery nih.govnih.gov.

Tools for Studying RNA Synthesis and Gene Expression Regulation

This compound serves as a valuable probe for understanding fundamental cellular processes related to RNA.

Enhancement of RNA Synthesis in Experimental Systems

This compound can act as a substrate for RNA polymerases, facilitating its incorporation into RNA molecules chemimpex.com. This property makes it useful for studying RNA synthesis and modification. Researchers utilize it to investigate RNA metabolism and the functional roles of various RNA modifications in gene expression and stability . Its presence can also influence the structural integrity of RNA, which is relevant for the formulation of RNA-based therapeutics and vaccines chemimpex.com.

Investigations into Modulation of Gene Expression Pathways

The incorporation of this compound into RNA can subtly alter RNA structure and function, potentially influencing gene expression regulation. Studies exploring RNA metabolism and modifications use this compound to elucidate how these processes impact gene expression . Oxidative damage to RNA can lead to the formation of lesions like this compound, which have been shown to affect mRNA translation, potentially leading to truncated proteins or altered protein synthesis nih.gov. Understanding these effects provides insights into how cellular stress and RNA modifications can modulate gene expression pathways.

Biomarker Discovery and Diagnostic Research Potential

The presence and levels of this compound are being explored for their potential as biomarkers in various disease states.

This compound is being investigated as a potential biomarker for diseases such as cancer and neurodegenerative disorders chemimpex.com. Altered levels of this compound in biological samples may indicate cellular stress responses or the presence of viral infections, aiding in the development of diagnostic assays chemimpex.com. Research has also explored its role in DNA repair processes, where its incorporation can serve as a marker for tracing new DNA strand synthesis ontosight.ai.

Investigation of this compound Levels as Indicators of Cellular Stress or Viral Infections in Research Contexts

Research indicates that this compound can serve as a potential biomarker for cellular stress and viral infections chemimpex.comchemimpex.com. Oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, can lead to the oxidation of RNA bases, including the formation of this compound nih.govresearchgate.netpnas.org. Studies have observed an increase in RNA oxidation products, such as this compound, under various stress conditions, including exposure to metals like cadmium nih.gov. The presence and levels of these oxidized nucleosides in RNA can provide insights into the cellular response to environmental insults or the presence of certain pathogens nih.govdntb.gov.ua.

Furthermore, the incorporation of this compound into RNA molecules has been linked to changes in translation efficiency. In vitro studies have shown that mRNA containing this compound can lead to altered protein synthesis, with some studies suggesting it can slow down or inhibit translation pnas.orgnih.gov. This modulation of translation, potentially driven by oxidative damage, could be indicative of cellular distress or a response to viral replication mechanisms that might interfere with host cell protein synthesis. The quantification of this compound levels is therefore being explored as a diagnostic tool to identify states of cellular stress or to detect the presence of viral infections in research settings chemimpex.com.

Application in Cell Culture Systems for Cell Viability and Proliferation Studies

This compound finds application in cell culture systems as a supplement to enhance cell viability and proliferation chemimpex.com. Its ability to support cellular health and growth makes it a valuable component in experimental setups designed to study these fundamental biological processes.

Potential in Gene Therapy Research through RNA Stability Modulation

The potential of this compound in gene therapy research is linked to its capacity to modulate RNA stability chemimpex.comnih.gov. RNA molecules, particularly messenger RNA (mRNA), are susceptible to degradation, which can limit the efficacy of RNA-based therapeutics and gene delivery systems.

Research suggests that modifications to RNA bases, including the presence of oxidized forms like this compound, can influence the stability of mRNA researchgate.netnih.gov. While some oxidized bases can hinder translation, the specific impact of this compound on RNA stability is an area of ongoing investigation. The hypothesis is that by altering RNA structure or its susceptibility to degradation pathways, this compound or its derivatives could be engineered into therapeutic RNA constructs to enhance their longevity and improve the delivery and expression of therapeutic genes. This could be particularly relevant for mRNA-based vaccines and gene therapies, where prolonged RNA stability is critical for sustained protein production or immune response.

Compound Name List

| Compound Name | Abbreviation |

| This compound | 5-OHU |

| 5-Hydroxycytidine | 5-HO-rC |

| 8-oxo-7,8-dihydroguanosine | 8-oxo-rG |

| 8-oxo-7,8-dihydroadenosine | 8-oxo-rA |

| 5-methoxyuridine (B57755) | mo5U |

| 5-oxyacetyluridine | cmo5U |

| 2'-deoxy-5-hydroxyuridine | 5-OHdU |

| 2'-deoxy-5-hydroxycytidine | 5-OHdC |

This compound (5-OHU) is a nucleoside analog of uridine (B1682114), distinguished by a hydroxyl group at the 5th carbon position of the uracil (B121893) base. This structural modification imparts unique chemical and biological properties, influencing its interactions with cellular machinery and its potential utility in various research contexts. Primarily studied for its role in RNA metabolism and its potential as a therapeutic agent, this compound is increasingly recognized for its applications in understanding cellular stress, improving cell culture techniques, and advancing gene therapy strategies.

Investigation of this compound Levels as Indicators of Cellular Stress or Viral Infections in Research Contexts

Research indicates that this compound can serve as a potential biomarker for cellular stress and viral infections chemimpex.comchemimpex.com. Oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, can lead to the oxidation of RNA bases, including the formation of this compound nih.govresearchgate.netpnas.org. Studies have observed an increase in RNA oxidation products, such as this compound, under various stress conditions, including exposure to metals like cadmium nih.gov. The presence and levels of these oxidized nucleosides in RNA can provide insights into the cellular response to environmental insults or the presence of certain pathogens nih.govdntb.gov.ua.

Furthermore, the incorporation of this compound into RNA molecules has been linked to changes in translation efficiency. In vitro studies have shown that mRNA containing this compound can lead to altered protein synthesis, with some studies suggesting it can slow down or inhibit translation pnas.orgnih.gov. This modulation of translation, potentially driven by oxidative damage, could be indicative of cellular distress or a response to viral replication mechanisms that might interfere with host cell protein synthesis. The quantification of this compound levels is therefore being explored as a diagnostic tool to identify states of cellular stress or to detect the presence of viral infections in research settings chemimpex.com.

Application in Cell Culture Systems for Cell Viability and Proliferation Studies

This compound finds application in cell culture systems as a supplement to enhance cell viability and proliferation chemimpex.com. Its ability to support cellular health and growth makes it a valuable component in experimental setups designed to study these fundamental biological processes.

Potential in Gene Therapy Research through RNA Stability Modulation

The potential of this compound in gene therapy research is linked to its capacity to modulate RNA stability chemimpex.comnih.gov. RNA molecules, particularly messenger RNA (mRNA), are susceptible to degradation, which can limit the efficacy of RNA-based therapeutics and gene delivery systems.

Research suggests that modifications to RNA bases, including the presence of oxidized forms like this compound, can influence the stability of mRNA researchgate.netnih.gov. While some oxidized bases can hinder translation, the specific impact of this compound on RNA stability is an area of ongoing investigation. The hypothesis is that by altering RNA structure or its susceptibility to degradation pathways, this compound or its derivatives could be engineered into therapeutic RNA constructs to enhance their longevity and improve the delivery and expression of therapeutic genes. This could be particularly relevant for mRNA-based vaccines and gene therapies, where prolonged RNA stability is critical for sustained protein production or immune response.

Future Directions and Emerging Research Avenues for 5 Hydroxyuridine

Further Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Pathways

The biosynthesis of 5-hydroxyuridine (B57132) (ho⁵U), a critical modification at the wobble position of certain tRNAs, is a complex process that is not yet fully understood. While some key enzymes have been identified, particularly in bacteria, significant gaps in our knowledge remain, especially concerning the regulatory networks that govern its production.

In bacteria like Bacillus subtilis and Escherichia coli, the hydroxylation of uridine (B1682114) at position 34 (U34) to form ho⁵U is a crucial first step for subsequent modifications that expand codon recognition during translation. nih.govnih.gov Research has identified several genes required for wild-type levels of ho⁵U. For instance, in B. subtilis, the yrrMNO operon is important for ho⁵U biosynthesis, with yrrN and yrrO being homologs of the peptidase U32 family. nih.govnih.gov In E. coli, the peptidase U32 gene yegQ (also known as trhP) and the ferredoxin YfhL are involved in this process. nih.govd-nb.infofrontiersin.org These studies have revealed that the deletion of these genes often results in a significant, though not complete, reduction in ho⁵U levels, suggesting the existence of additional, undiscovered enzymes or alternative biosynthetic pathways. nih.gov

Two distinct pathways for ho⁵U formation have been identified: a prephenate-dependent pathway involving TrhP and an oxygen-dependent pathway catalyzed by TrhO, a rhodanese family protein. d-nb.inforesearchgate.net The existence of these dual pathways highlights the metabolic flexibility and importance of this modification. However, the exact mechanisms and the factors that regulate the choice between these pathways are still under investigation. The initial hydroxylation of U34 to create ho⁵U is known to involve chorismate, an end product of the shikimate pathway, but the precise source of the oxygen atom remains elusive. d-nb.inforesearchgate.net

Future research will likely focus on identifying the remaining unknown factors in these pathways. nih.govnih.govasm.org This could involve genetic screens, comparative genomics, and proteomic approaches to pinpoint new enzymes and regulatory proteins. d-nb.info Understanding how these pathways are regulated in response to different environmental cues, such as oxidative stress or nutrient availability, is another critical area for future exploration. frontiersin.org Elucidating these undiscovered components and regulatory mechanisms will provide a more complete picture of how cells ensure the accurate and efficient translation of genetic information. nih.govnih.gov

Comprehensive Characterization of this compound's Role in Eukaryotic RNA Modification Landscapes

While the role of this compound (ho⁵U) and its derivatives in bacterial tRNA is relatively well-studied, its presence and function in eukaryotic RNA are emerging as a significant area of research. acs.org The discovery of ho⁵U in the small RNAs of mammalian cells has expanded the known diversity of RNA modifications and opened up new questions about its functional significance in higher organisms. acs.org

In bacteria, ho⁵U derivatives at the wobble position of tRNA are crucial for expanding decoding capacity, allowing a single tRNA to recognize multiple codons. d-nb.infomdpi.com This enhances translational efficiency and fidelity. oup.comgenesilico.plrcsb.orgrcsb.org Specifically, these modifications can influence the stability of the codon-anticodon interaction and pre-organize the anticodon stem loop for optimal binding on the ribosome. nih.gov

Given this context, the discovery of ho⁵U in eukaryotic RNA suggests it may have regulatory roles beyond what has been observed in bacteria. acs.org Future research needs to comprehensively map the distribution of ho⁵U across different types of eukaryotic RNAs, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs. Advanced techniques, such as mass spectrometry-based methods, are being developed for the sensitive detection and quantification of low-abundance modifications like ho⁵U. acs.org

A key research question is whether ho⁵U in eukaryotes is also involved in modulating translation or if it has other functions, such as influencing RNA stability, localization, or interaction with RNA-binding proteins. It is also important to investigate the enzymes responsible for its installation and removal in eukaryotic cells, which are currently unknown. Understanding the full scope of ho⁵U's role in the eukaryotic RNA modification landscape will provide deeper insights into the intricate layers of gene expression regulation.

Advanced Structural Biology Studies on this compound-Protein Complexes and Nucleic Acid Interactions

Understanding the precise structural and functional consequences of this compound (ho⁵U) modification requires detailed, high-resolution structural information. Advanced structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are pivotal in revealing the three-dimensional arrangements of ho⁵U-containing nucleic acids and their complexes with proteins.

In bacteria, structural studies have already provided valuable insights. For example, crystal structures of tRNA anticodon stem-loops containing ho⁵U derivatives have shown how these modifications promote stabilizing interactions that pre-organize the anticodon loop for codon recognition. nih.gov They can induce a specific sugar pucker conformation (C3′-endo) and form hydrogen bonds that are critical for efficient decoding. nih.gov Furthermore, the structure of the E. coli methyltransferase CmoM in complex with a tRNA containing 5-carboxymethoxyuridine (a derivative of ho⁵U) revealed that the modified base flips out from its stacked position to interact with the enzyme's active site. nih.gov This study also showed that the enzyme specifically recognizes the anticodon arm of the tRNA, ensuring modification of the correct substrate. nih.gov

Future structural studies should aim to capture snapshots of ho⁵U-modified RNA in various functional states. This includes complexes with RNA-modifying enzymes, RNA-binding proteins, and the ribosome during translation. Such studies will be instrumental in understanding how ho⁵U influences:

Enzyme-substrate recognition: Elucidating the molecular basis for the specificity of enzymes that install or further modify ho⁵U. nih.gov

RNA conformation: Determining how the hydroxyl group at the C5 position affects the local and global structure of RNA, including its flexibility and base-pairing properties. nih.gov

Protein-RNA interactions: Revealing how the presence of ho⁵U modulates the binding of regulatory proteins to RNA.

Codon-anticodon pairing: Visualizing how ho⁵U in the wobble position of tRNA interacts with different codons on the ribosome to expand decoding capabilities. mdpi.com

These advanced structural investigations will provide a dynamic and detailed view of the molecular mechanisms through which this compound exerts its biological functions, paving the way for a deeper understanding of its role in gene expression and regulation.

Development of Novel Research Tools and Probes Based on this compound and its Derivatives

Advancing our understanding of this compound (ho⁵U) heavily relies on the development of innovative research tools and chemical probes to detect, track, and manipulate this modification within cells. The low abundance of ho⁵U and its presence within a complex mixture of other RNA modifications present significant analytical challenges. acs.org

Current methods for detecting ho⁵U often involve sophisticated techniques like mass spectrometry, which, while highly sensitive, can be complex and may not be suitable for in-situ visualization. researchgate.net Therefore, a key area of future research is the creation of novel tools with improved sensitivity and applicability.

Key areas for development include:

Antibody-based detection: The development of highly specific antibodies that can recognize ho⁵U within RNA sequences would enable techniques like antibody-based sequencing (e.g., Hydra-seq) to map the distribution of this modification across the transcriptome. This would provide valuable information on which RNAs are modified and under what cellular conditions.

Chemical derivatization strategies: New chemical reactions that specifically label ho⁵U can significantly enhance its detection. For example, a derivatization strategy that adds an easily ionizable group to ho⁵U has been shown to increase its detection sensitivity by mass spectrometry by up to 339-fold. acs.org Further development of such chemical tools could enable more robust and quantitative analysis.

Fluorescent probes: Designing fluorescent probes that selectively bind to ho⁵U would allow for the visualization of its subcellular localization and dynamics in living cells. This could involve creating nucleoside analogs of ho⁵U that carry a fluorescent tag or developing small molecules that specifically interact with the ho⁵U-modified base.

Site-specific incorporation: The ability to synthesize oligoribonucleotides containing ho⁵U at specific positions is crucial for in vitro functional and structural studies. researchgate.net Improving the chemical synthesis of ho⁵U phosphoramidites will facilitate the production of these custom RNA molecules.

Probes for functional studies: Developing ho⁵U derivatives that can be used to pull down interacting proteins will help to identify the cellular machinery that reads, writes, and erases this modification. Photoactivatable cross-linking probes could be particularly useful for capturing transient protein-RNA interactions.

The creation of this next generation of research tools will be instrumental in overcoming current technical hurdles and will undoubtedly accelerate the pace of discovery in the field of epitranscriptomics, shedding new light on the functional roles of this compound.

Exploration of this compound's Broader Impact on Cellular Homeostasis and Disease Pathogenesis in Research Models

The presence of this compound (ho⁵U) is not only a feature of normal cellular processes but is also increasingly implicated in various disease states, particularly those associated with oxidative stress. nih.govmdpi.comnih.gov As a product of oxidative damage to RNA, ho⁵U levels can serve as a potential biomarker for cellular stress and may play a direct role in the pathogenesis of several diseases. nih.govmtoz-biolabs.com

Neurodegenerative Diseases: Oxidative damage to RNA is an early and prominent feature in a number of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). nih.govmdpi.comnih.gov In these conditions, reactive oxygen species (ROS) can lead to the formation of various oxidized nucleosides in RNA, including 8-hydroxyguanosine (B14389) (8-OHG), 8-hydroxyadenosine, 5-hydroxycytidine, and this compound. nih.govmdpi.compnas.org The accumulation of these lesions in vulnerable neuronal populations can have severe consequences. Oxidized RNA can lead to errors in translation, resulting in the production of defective proteins that may be prone to aggregation, a common hallmark of neurodegenerative disorders. mdpi.com Future research using iPSC-derived neuronal systems and other disease-relevant models is needed to explore the direct link between ho⁵U accumulation, impaired RNA processing, and the manifestation of neurodegenerative phenotypes. nih.govpnas.org

Cancer: The role of nucleoside analogs in cancer therapy is well-established, and ho⁵U is also being investigated in this context. medchemexpress.comcymitquimica.comtargetmol.com Some studies suggest that ho⁵U exhibits cytotoxicity in certain cancer cell lines, such as human colon adenocarcinoma cells, likely by being incorporated into RNA and DNA, thereby disrupting replication and transcription. Elevated levels of ho⁵U have been associated with certain cancers, potentially indicating altered cellular metabolism and making it a candidate biomarker for diagnosis or for predicting response to treatment. Further investigation into the specific cellular pathways affected by ho⁵U in cancer cells could reveal new therapeutic targets.

Cellular Homeostasis and Stress Response: Beyond specific diseases, ho⁵U is involved in the broader cellular response to stress. For example, in bacteria, the modification of tRNA with ho⁵U derivatives is linked to the ability to respond to stressors like oxidative stress. frontiersin.org In eukaryotes, damage to long-lived and abundant RNA species like tRNA and rRNA can have drastic consequences for cellular homeostasis by impairing the essential machinery of protein synthesis. nih.gov Research is needed to understand the cellular mechanisms that cope with RNA damage, including potential RNA repair or degradation pathways that recognize and remove ho⁵U-containing transcripts. mdpi.comresearchgate.net

Exploring the impact of ho⁵U in these diverse research models will be crucial for understanding its contribution to disease pathogenesis and for harnessing this knowledge to develop new diagnostic and therapeutic strategies. mtoz-biolabs.com

Q & A

Basic Research Questions

Q. What are the primary biochemical roles of 5-hydroxyuridine (ho5U) in tRNA modification, and how can its presence be experimentally validated?

- Methodological Answer : ho5U is a post-transcriptional modification at position 34 in tRNAs, catalyzed by the TrhO protein in Chlamydophila felis . To validate its presence, researchers employ LC-MS/MS for precise identification and quantification. Enzymatic digestion of tRNA followed by nucleoside analysis using reverse-phase chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is standard. For functional studies, knockout models of TrhO can be used to observe tRNA stability changes via northern blotting or next-generation sequencing .

Q. What in vitro assays are recommended to assess this compound’s incorporation into DNA and its mutagenic potential?

- Methodological Answer : DNA polymerase I Klenow fragment (exonuclease-free) is used to study incorporation of this compound 5'-triphosphate into DNA templates. Primer extension assays with synthetic oligonucleotides containing ho5U at specific positions can reveal misincorporation patterns. Gel electrophoresis or capillary sequencing identifies pause sites and nucleotide mispairing. Sequence context dependency should be tested using multiple oligonucleotide templates with varying flanking bases .

Q. How can researchers ensure reproducibility when studying this compound’s anti-tumor activity in cell lines?

- Methodological Answer : Follow standardized protocols for cell culture (e.g., ATCC guidelines) and use authenticated cell lines (e.g., human colon adenocarcinoma cells). Dose-response curves (IC50 determination via MTT assays) and triplicate experiments are critical. Include positive controls (e.g., 5-fluorouracil) and validate purity of ho5U using NMR and HPLC. Document all steps in the "Methods" section, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How does sequence context influence the mispairing behavior of this compound during DNA replication, and what experimental strategies address this variability?

- Methodological Answer : Design oligonucleotides with ho5U embedded in distinct sequence contexts (e.g., GC-rich vs. AT-rich regions). Use single-nucleotide incorporation assays with labeled dNTPs to quantify mispairing frequencies. For example, in a 5'-TGhUTC-3' context, ho5U pairs predominantly with adenine, whereas in 5'-CGhUGA-3', cytosine misincorporation dominates . Molecular dynamics simulations (e.g., AMBER or GROMACS) can predict base-pairing energetics, validated by crystallography or cryo-EM .

Q. What advanced techniques resolve contradictions in ho5U’s reported cytotoxic effects across cancer models?

- Methodological Answer : Discrepancies may arise from differences in cell membrane permeability, metabolic activation, or repair pathways. Use isotopic tracing (e.g., ¹³C-labeled ho5U) to track intracellular metabolism. Combine transcriptomics (RNA-seq) to identify stress-response pathways and CRISPR-Cas9 screens to pinpoint resistance genes. Meta-analyses of existing datasets (e.g., GEO, TCGA) should stratify results by tissue type and genetic background .

Q. How can in vivo models be optimized to study ho5U’s role in oxidative DNA damage and repair?

- Methodological Answer : Use transgenic mice with deficiencies in base excision repair (BER) pathways (e.g., OGG1⁻/⁻ or MUTYH⁻/⁻). Administer ho5U via intraperitoneal injection and quantify lesion burden in tissues using immunoslot blot assays with anti-ho5U antibodies. Pair with single-cell sequencing to assess clonal mutations in hematopoietic stem cells. Ethical approval and IACUC protocols must align with guidelines for animal studies .

Q. What computational tools predict ho5U’s impact on RNA secondary structure and tRNA function?

- Methodological Answer : Tools like RNAstructure or ViennaRNA Package model ho5U’s effect on tRNA folding. Compare wild-type and ho5U-modified tRNA structures using SHAPE-MaP or DMS-seq. Molecular docking (AutoDock Vina) predicts interactions between ho5U-containing tRNAs and ribosomes. Validate predictions with in vitro translation assays monitoring codon-specific elongation rates .

Methodological Guidance

Q. How should researchers design a scoping review to map ho5U’s roles across tRNA modification and mutagenesis studies?

- Methodological Answer : Follow Arksey & O’Malley’s framework: (1) Define the objective (e.g., "Map ho5U’s biochemical roles and mutagenic outcomes"); (2) Search PubMed, Scopus, and Web of Science with terms like "this compound AND (tRNA OR mutagenesis)"; (3) Screen studies for inclusion/exclusion criteria; (4) Chart data into categories (e.g., enzymatic mechanisms, sequence contexts); (5) Consult domain experts to validate findings. Use PRISMA-ScR for reporting .

Q. What strategies mitigate bias when analyzing ho5U’s controversial anti-tumor efficacy?

- Methodological Answer : Implement double-blinded studies for cell viability assays. Use independent replicates analyzed by different lab members. Apply statistical corrections (e.g., Benjamini-Hochberg for multiple comparisons). Pre-register hypotheses on platforms like Open Science Framework. Transparently report negative results in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.